![molecular formula C21H14ClF3N4O2S2 B3006718 N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide CAS No. 721408-72-6](/img/structure/B3006718.png)
N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex sulfonamide with a triazole ring, substituted with various functional groups including a trifluoromethyl group and a chlorophenyl group. While the specific compound is not directly described in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs, such as triazole rings and substituted phenyl groups, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that the target compound could potentially be synthesized through a similar pathway, by reacting the appropriate sulfonyl chloride with an amine containing the triazole and trifluoromethyl functional groups.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure of sulfonamide compounds. For example, 4MNBS was characterized using single crystal XRD, which provided detailed information about its molecular geometry . Similarly, the molecular structure of the target compound could be analyzed using XRD to obtain precise information about its crystal system and space group, which would be crucial for understanding its molecular interactions and stability.
Chemical Reactions Analysis
The reactivity of chlorinated triazole compounds has been studied, as seen in the first paper, where N-chlorotriazoles were found to react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond . This indicates that the target compound, which also contains a triazole ring, might exhibit similar reactivity patterns, engaging in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be inferred from spectroscopic studies and computational analyses. For instance, 4MNBS and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) were characterized by FTIR, NMR, and thermal analysis, and their electronic properties were studied using Density Functional Theory (DFT) . These studies provide insights into the stability, charge distribution, and electronic transitions within the molecules. The target compound's properties, such as its thermal stability, vibrational frequencies, and electronic absorption spectra, could be similarly analyzed to gain a comprehensive understanding of its behavior.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
- Compounds similar to N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide have been explored for their potential in pharmacology, with studies indicating antidepressant-like effects and other activities. The compound U-43,465F, with a similar structure, showed antipunishment activity and an antidepressant-like reversal of apomorphine-induced hypothermia in studies, indicating potential effects not mediated by benzodiazepine receptors (Thiébot et al., 1982).
Synthesis and Chemical Properties
- The chemical properties and synthesis methods of compounds related to this compound have been a subject of research. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives was studied to explore new sulfonamide diuretics, providing insights into the chemical properties and potential applications of similar compounds (Itazaki et al., 1988).
Biological Activity and Evaluation
- Various derivatives of compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For example, sulfonamide derivatives of thiazolidin-4-ones were prepared and tested for their anticonvulsant activity, indicating the broad spectrum of biological activities these compounds can exhibit (Siddiqui et al., 2010).
Carbonic Anhydrase Inhibition
- The inhibition of carbonic anhydrase (CA) by sulfonamide derivatives has been a significant area of research. Compounds with structures similar to this compound were studied for their potential as CA inhibitors. These studies are crucial for understanding the therapeutic applications of these compounds, especially in conditions like glaucoma (Winum et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2S2/c22-15-7-9-16(10-8-15)28-33(30,31)18-6-1-3-13(11-18)19-26-27-20(32)29(19)17-5-2-4-14(12-17)21(23,24)25/h1-12,28H,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIYSRMINUYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

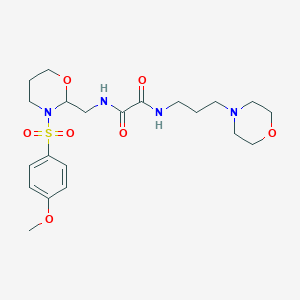

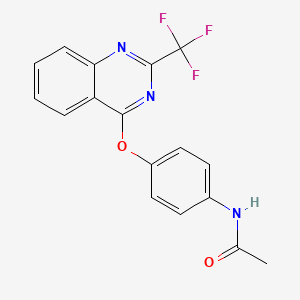
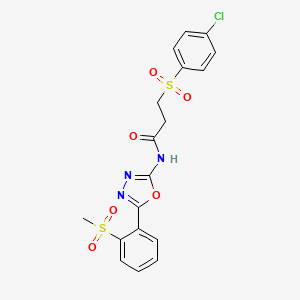
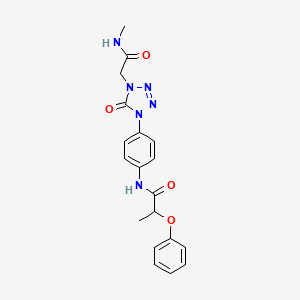
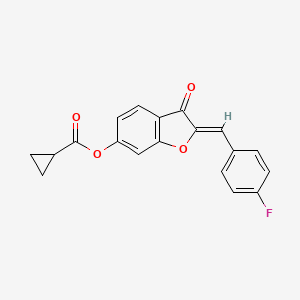
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
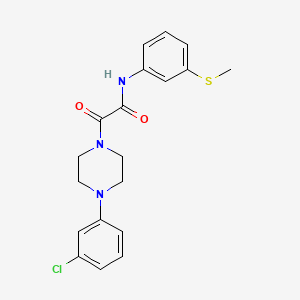


![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)


![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)